molecular formula C23H23N5O3S B2636911 N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 903363-48-4

N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2636911
CAS No.: 903363-48-4
M. Wt: 449.53
InChI Key: RBYGPJCSGDUGIX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by:

  • Acetamide backbone: Substituted at the nitrogen atom with a 2-ethoxyphenyl group.
  • Triazole core: Position 3 of the triazole ring is linked via a sulfanyl group to the acetamide.
  • Substituents:
    • Position 4 of the triazole: A 1H-pyrrol-1-yl group (a five-membered aromatic nitrogen heterocycle).
    • Position 5 of the triazole: A 4-methoxyphenyl group.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-31-20-9-5-4-8-19(20)24-21(29)16-32-23-26-25-22(28(23)27-14-6-7-15-27)17-10-12-18(30-2)13-11-17/h4-15H,3,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYGPJCSGDUGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction involving an amine and a diketone.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the triazole-pyrrole intermediate with the ethoxyphenyl and methoxyphenyl groups using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrrole rings, potentially altering their electronic properties.

    Substitution: The aromatic rings (ethoxyphenyl and methoxyphenyl) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or pyrrole derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The triazole and pyrrole rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with structurally related 1,2,4-triazol-3-ylsulfanyl acetamides, highlighting key substituent differences and their implications:

Compound Name / ID Triazole Substituents (Positions 4/5) Acetamide Substituent Key Properties / Activities Source
Target Compound 4: 1H-pyrrol-1-yl; 5: 4-methoxyphenyl N-(2-ethoxyphenyl) Enhanced π-π stacking (pyrrole)
N-(2-Chlorophenyl)-2-{[5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: phenyl; 5: 4-(methylsulfanyl)benzyl N-(2-chlorophenyl) Potential antifungal activity
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 4: methyl; 5: [4-(acetylamino)phenoxy]methyl N-(2-methyl-5-nitrophenyl) High thermal stability (m.p. 216–217°C)
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: 4-methylphenyl; 5: 4-chlorophenyl N-(2-bromo-4,6-difluorophenyl) Halogen-rich; possible agrochemical use
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4: 4-chlorophenyl; 5: 4-methoxyphenyl N-(3,4-difluorophenyl) Dual halogen-methoxy motif
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide 4: amino; 5: furan-2-yl Varied N-aryl groups Anti-exudative activity (animal models)

Key Observations

Methoxy groups (e.g., 4-methoxyphenyl in the target compound) improve solubility compared to halogenated derivatives (e.g., 4-chlorophenyl in ), which may prioritize membrane permeability over solubility .

Synthetic Pathways :

  • Many analogues, including the target compound, are synthesized via nucleophilic substitution or condensation reactions. For example, describes the use of pyridine and Zeolite (Y-H) as catalysts for triazole-acetamide coupling, a method likely applicable to the target compound .

Thermal and Physical Properties :

  • Compounds with nitro or halogen substituents (e.g., ) exhibit higher melting points (>200°C) due to strong intermolecular forces, whereas methoxy/pyrrole-containing derivatives may have lower melting points, favoring solubility .

Biological Activity

N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an ethoxyphenyl group, a pyrrole moiety, and a triazole ring, which are known to enhance biological activity through various mechanisms. The molecular formula is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 370.47 g/mol.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans16

These findings suggest that this compound may serve as a potential therapeutic agent in treating infections caused by resistant strains of bacteria .

Antifungal Activity

The compound also demonstrated antifungal properties, particularly against Candida albicans, with an MIC of 16 µg/mL. This activity is particularly relevant given the increasing resistance of fungal pathogens to conventional antifungal agents.

The biological activity of this compound can be attributed to its ability to disrupt microbial cell wall synthesis and inhibit key metabolic pathways. The presence of the triazole ring is critical for its antifungal activity as it interferes with the synthesis of ergosterol, an essential component of fungal cell membranes. Additionally, the sulfanyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and increased bioavailability.

Case Studies and Research Findings

A series of studies have evaluated the pharmacological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Khairul et al. (2018) investigated various aryl substituted compounds for their antimicrobial properties. The results indicated that compounds similar to this compound showed promising results against multi-drug resistant strains .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced bacterial load in infected tissues compared to controls. The study emphasized the need for further clinical trials to establish effective dosing regimens and safety profiles.
  • Toxicity Assessment : Preliminary toxicity assessments indicated that the compound exhibited low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications.

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